N-Cyclopentylidene-2-methylpropane-2-sulfinamide
CAS No.:
Cat. No.: VC16573997
Molecular Formula: C9H17NOS
Molecular Weight: 187.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H17NOS |
|---|---|
| Molecular Weight | 187.30 g/mol |
| IUPAC Name | N-cyclopentylidene-2-methylpropane-2-sulfinamide |
| Standard InChI | InChI=1S/C9H17NOS/c1-9(2,3)12(11)10-8-6-4-5-7-8/h4-7H2,1-3H3 |
| Standard InChI Key | NLMAXOUUSMPKKX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)S(=O)N=C1CCCC1 |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s structure combines a cyclopentylidene ring () fused to a sulfinamide group () via a methylpropane backbone. The sulfinamide group exhibits a tetrahedral geometry around the sulfur atom, with the cyclopentylidene moiety introducing rigidity and stereochemical complexity. The SMILES notation and InChI key precisely define its connectivity and stereochemistry .
Stereochemical Considerations
Enantiomeric differentiation arises from the configuration at the sulfur atom. The (R)-enantiomer (CAS 891782-29-9) and (S)-enantiomer (CAS 1998657-06-9) exhibit mirror-image spatial arrangements, influencing their reactivity and interactions in chiral environments .
Table 1: Enantiomeric Properties
| Property | (R)-Enantiomer | (S)-Enantiomer |
|---|---|---|
| CAS Number | 891782-29-9 | 1998657-06-9 |
| Molecular Formula | ||
| Molecular Weight | 187.30 g/mol | 187.30 g/mol |
Synthesis and Preparation
Enantioselective Synthesis
The (R)- and (S)-enantiomers are likely synthesized using chiral auxiliaries or catalysts to control stereochemistry. Asymmetric oxidation of thioethers or resolution techniques may further purify enantiomers .
Chemical and Physical Properties
Physicochemical Data
The compound’s solubility in common organic solvents (e.g., DMSO, ethanol) is inferred from storage recommendations, which advise room-temperature preservation . Predicted collision cross-sections (CCS) for various adducts, such as (144.9 Ų) and (152.6 Ų), highlight its behavior in mass spectrometry .
Table 2: Predicted Collision Cross-Sections
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| 188.11037 | 144.9 | |
| 210.09231 | 152.6 | |
| 205.13691 | 153.3 |
Applications and Research Findings
Role in Asymmetric Synthesis
Sulfinamides are widely used as chiral auxiliaries in stereoselective reactions. The tert-butyl group in N-cyclopentylidene-2-methylpropane-2-sulfinamide enhances steric bulk, potentially improving enantioselectivity in ketone reductions or amine syntheses .
Medicinal Chemistry Prospects
While direct biological data are scarce, sulfinamide derivatives are explored for enzyme inhibition and receptor modulation. The cyclopentylidene group may confer unique binding affinities, warranting further pharmacological studies .
Comparative Analysis
Enantiomeric Comparison
The (R)- and (S)-enantiomers share identical molecular formulas but differ in spatial orientation, affecting their interaction with chiral catalysts or biological targets. For instance, the (R)-enantiomer may exhibit higher affinity in certain asymmetric reactions .
Structural Analogues
Replacing the cyclopentylidene group with smaller (e.g., cyclobutyl) or bulkier (e.g., cyclohexyl) rings alters steric and electronic properties, influencing reactivity and application scope .
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